3-chloro-1,2,4,5-tetrazine

概要

説明

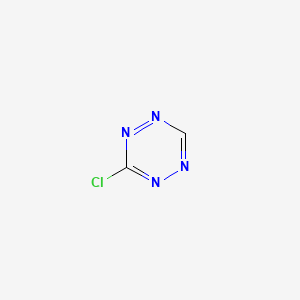

3-chloro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique structure, which includes four nitrogen atoms in a six-membered ring. The presence of a chlorine atom at the third position of the ring makes this compound a valuable compound in various chemical reactions and applications.

準備方法

The synthesis of 3-chloro-1,2,4,5-tetrazine typically involves the reaction of alkyl(aryl)nitriles with dichloromethane under mild conditions. This method can yield mono-substituted 1,2,4,5-tetrazines with up to 75% efficiency . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

化学反応の分析

3-chloro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other groups, such as amino or alkyl groups, under appropriate conditions.

Cycloaddition Reactions: It participates in inverse electron demand Diels–Alder reactions, forming multi-substituted pyridazines.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common reagents used in these reactions include dichloromethane, alkyl(aryl)nitriles, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Bioorthogonal Chemistry : One of the prominent applications of 3-chloro-1,2,4,5-tetrazine is in bioorthogonal chemistry. It serves as a reactive partner in click chemistry reactions, particularly in the labeling and imaging of biomolecules. The high electron deficiency of tetrazines allows them to undergo rapid cycloaddition reactions with various dienophiles, facilitating the development of targeted drug delivery systems and imaging agents in cancer research .

Anticancer Agents : The derivatives of 1,2,4,5-tetrazines have been explored for their potential as anticancer agents. For instance, compounds containing the tetrazine moiety have shown promise in enhancing the efficacy of existing chemotherapeutics like temozolomide against malignant melanoma . The incorporation of tetrazines into drug formulations can improve bioavailability and therapeutic outcomes.

Materials Science

High-Energy Density Materials (HEDMs) : The high nitrogen content in this compound makes it an attractive candidate for developing high-energy density materials. Research indicates that tetrazines can be synthesized into polycyclic compounds that exhibit desirable energetic properties for use in explosives and propellants . The stability and reactivity of these compounds are critical for their application in energetic formulations.

Fluorescent Probes : Tetrazines are also utilized as fluorescent probes due to their distinct optical properties. The intense colors associated with these compounds arise from weak electronic transitions that can be exploited in sensor applications . Their ability to act as effective fluorescent markers makes them valuable tools in biochemical assays and imaging techniques.

Synthesis and Reactivity

The synthesis of this compound involves several methodologies that allow for the introduction of various substituents to tailor its properties for specific applications. For example:

- Nucleophilic Substitution Reactions : The chlorinated position on the tetrazine ring allows for nucleophilic substitution reactions that can yield a variety of functionalized derivatives. These derivatives can enhance the compound's reactivity and applicability in different chemical contexts .

- Cycloaddition Reactions : this compound participates effectively in inverse electron-demand Diels–Alder reactions due to its electron-deficient nature. This characteristic enables it to react with electron-rich dienophiles to form stable adducts which are useful in constructing complex molecular architectures .

Case Study 1: Bioorthogonal Applications

In a recent study focusing on pretargeted imaging techniques using tetrazines, researchers demonstrated the effectiveness of this compound in selectively labeling cancer cells. By conjugating the tetrazine with specific antibodies targeting tumor markers, they achieved significant improvements in imaging resolution and specificity compared to traditional methods .

Case Study 2: Development of HEDMs

Another investigation explored the synthesis of novel HEDMs using derivatives of this compound. The study highlighted the energetic performance and stability of these materials under various conditions. Results indicated that these compounds could potentially serve as safer alternatives to conventional explosives while maintaining high energy outputs .

作用機序

The mechanism of action of 3-chloro-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels–Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electronic properties of the tetrazine ring and the presence of the chlorine atom, which influences the compound’s reactivity and selectivity .

類似化合物との比較

3-chloro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as 3,6-dichloro-1,2,4,5-tetrazine and 3-amino-1,2,4,5-tetrazine . While these compounds share a similar core structure, their reactivity and applications differ due to the nature and position of the substituents. For example, 3,6-dichloro-1,2,4,5-tetrazine is used in peptide stapling as a photochemical trigger , whereas 3-amino-1,2,4,5-tetrazine is employed in different bioorthogonal applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers

生物活性

3-Chloro-1,2,4,5-tetrazine is a member of the tetrazine family of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

This compound is characterized by its tetrazine ring structure, which contributes to its reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic properties, making it suitable for various chemical reactions and biological applications.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,2,4,5-tetrazines. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:

- Case Study : A study demonstrated that derivatives of 1,2,4,5-tetrazines exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .

- Mechanism : The mechanism of action is believed to involve the induction of oxidative stress and disruption of mitochondrial function in cancer cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Efficacy : In vitro studies have shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .

- Broader Spectrum : Additionally, it has demonstrated antifungal activity against Candida species .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to participate in bioorthogonal reactions. This property allows it to be used in targeted drug delivery systems and imaging applications:

- Bioorthogonal Chemistry : The compound can engage in inverse electron demand Diels–Alder reactions with strained dienophiles like trans-cyclooctene (TCO), allowing for selective labeling of biomolecules .

Data Summary

特性

IUPAC Name |

3-chloro-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN4/c3-2-6-4-1-5-7-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRNQYQPSDRFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。